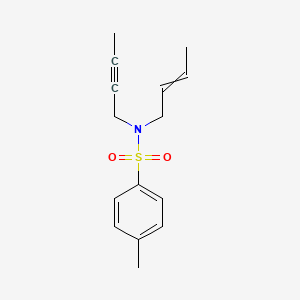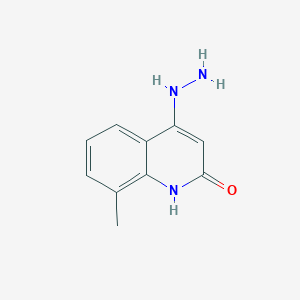
(3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of oxepins, which are characterized by a seven-membered ring containing an oxygen atom. The presence of multiple methyl groups and a hydroxyl group attached to the oxepin ring contributes to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diene with an aldehyde or ketone in the presence of a Lewis acid catalyst. The reaction conditions, such as temperature, solvent, and catalyst concentration, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
(3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
(3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the oxepin ring structure play a crucial role in its reactivity and interactions. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
7,7,9-Trimethyl-6,7-dihydrofuro[3,2-f]quinoline: Known for its spectral and luminescent properties.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Studied for its unique structural features.
Uniqueness
(3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol stands out due to its specific ring structure and the presence of multiple methyl groups, which contribute to its distinct chemical and physical properties
属性
CAS 编号 |
389860-73-5 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
(3,7,7-trimethyl-5,6-dihydro-2H-oxepin-2-yl)methanol |
InChI |
InChI=1S/C10H18O2/c1-8-5-4-6-10(2,3)12-9(8)7-11/h5,9,11H,4,6-7H2,1-3H3 |
InChI 键 |
UDMPGQAEGXLLQG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCCC(OC1CO)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)





![9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-](/img/structure/B14257281.png)



![2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B14257332.png)
